molecular formula C16H24N4O5 B13878412 4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide

4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide

Cat. No.: B13878412
M. Wt: 352.39 g/mol
InChI Key: JGKVUEYQKTVJTC-UHFFFAOYSA-N
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Description

4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrobenzamide core, a methoxyethylamino group, and a morpholin-4-ylethyl group.

Preparation Methods

The synthesis of 4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide involves multiple steps, including the formation of intermediate compounds The synthetic route typically starts with the nitration of a benzene derivative to introduce the nitro groupThe final step involves the addition of the morpholin-4-ylethyl group under specific reaction conditions, such as controlled temperature and pH .

Chemical Reactions Analysis

4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study various biological processes due to its ability to interact with specific biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The nitro group plays a crucial role in its reactivity, while the methoxyethylamino and morpholin-4-ylethyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C16H24N4O5

Molecular Weight

352.39 g/mol

IUPAC Name

4-(2-methoxyethylamino)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide

InChI

InChI=1S/C16H24N4O5/c1-24-9-5-17-14-3-2-13(12-15(14)20(22)23)16(21)18-4-6-19-7-10-25-11-8-19/h2-3,12,17H,4-11H2,1H3,(H,18,21)

InChI Key

JGKVUEYQKTVJTC-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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